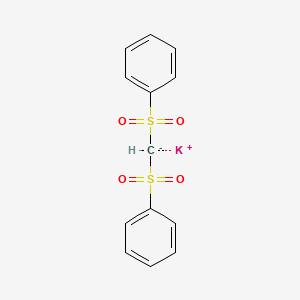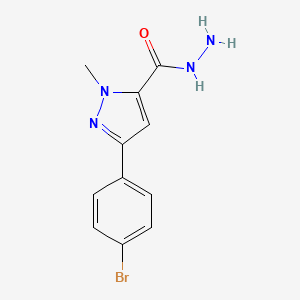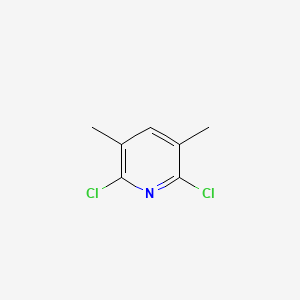
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane typically involves the reaction of a suitable boronic acid or boronate ester with a dihydropyran derivative. Common reagents used in the synthesis include boron tribromide, boron trichloride, and various catalysts to facilitate the reaction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and may involve heating to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized boron compounds.
科学研究应用
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its boron content.
Medicine: Explored for its potential in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which 4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. Boron can form stable covalent bonds with carbon, oxygen, and nitrogen, making it a versatile component in chemical reactions. The compound’s molecular targets and pathways depend on its specific application, such as binding to biological molecules in medicinal chemistry or acting as a catalyst in industrial processes.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity.
Dioxaborolane Derivatives: Compounds with similar dioxaborolane rings but different substituents.
Boronic Esters: Compounds with boron bonded to ester groups, used in similar applications.
Uniqueness
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which combines a dioxaborolane ring with a phenyl-substituted dihydropyran. This unique combination imparts distinct reactivity and properties, making it valuable in specialized applications.
属性
CAS 编号 |
212127-82-7 |
|---|---|
分子式 |
C17H23BO3 |
分子量 |
286.2 g/mol |
IUPAC 名称 |
4,4,5,5-tetramethyl-2-(2-phenyl-3,6-dihydro-2H-pyran-5-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)14-10-11-15(19-12-14)13-8-6-5-7-9-13/h5-10,15H,11-12H2,1-4H3 |
InChI 键 |
VZVZLUVBKPTAPT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(OC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
![2-[(3-fluorophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B14140048.png)






![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)

![methyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B14140109.png)
![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)
